Benzhydryl 2-bromopropanoate
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Overview
Description
Benzhydryl 2-bromopropanoate is an organic compound that belongs to the class of benzhydryl esters It is characterized by the presence of a benzhydryl group (diphenylmethyl) attached to a 2-bromopropanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzhydryl 2-bromopropanoate can be synthesized through the esterification of benzhydrol with 2-bromopropanoic acid. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions in an inert solvent like dichloromethane or toluene .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions: Benzhydryl 2-bromopropanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the 2-bromopropanoate moiety can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products:
Nucleophilic Substitution: Formation of substituted benzhydryl propanoates.
Reduction: Formation of benzhydryl alcohols.
Oxidation: Formation of benzhydryl ketones or carboxylic acids.
Scientific Research Applications
Benzhydryl 2-bromopropanoate has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of benzhydryl 2-bromopropanoate involves its interaction with specific molecular targets and pathways. The benzhydryl group can interact with hydrophobic pockets in proteins, influencing their conformation and activity. The bromopropanoate moiety can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, resulting in various biological effects .
Comparison with Similar Compounds
Benzhydryl Chloride: Similar structure but with a chlorine atom instead of a bromine atom.
Benzhydryl Acetate: Contains an acetate group instead of a bromopropanoate moiety.
Diphenylmethanol: Lacks the ester and bromine functionalities, consisting only of the benzhydryl group attached to a hydroxyl group.
Uniqueness: The combination of these functional groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C16H15BrO2 |
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Molecular Weight |
319.19 g/mol |
IUPAC Name |
benzhydryl 2-bromopropanoate |
InChI |
InChI=1S/C16H15BrO2/c1-12(17)16(18)19-15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12,15H,1H3 |
InChI Key |
DDLYFRHQGWVERB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC(C1=CC=CC=C1)C2=CC=CC=C2)Br |
Origin of Product |
United States |
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